Epoxysuccinate derivative 7
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H15FN4O5S2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2R,3R)-3-[[(2S)-1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C19H15FN4O5S2/c20-10-3-1-9(2-4-10)13-7-31-19(23-13)24-16(25)12(5-11-6-30-8-21-11)22-17(26)14-15(29-14)18(27)28/h1-4,6-8,12,14-15H,5H2,(H,22,26)(H,27,28)(H,23,24,25)/t12-,14+,15+/m0/s1 |
InChI Key |
WRGOUJJZKXTKBL-NWANDNLSSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)[C@H](CC3=CSC=N3)NC(=O)[C@H]4[C@@H](O4)C(=O)O)F |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C(CC3=CSC=N3)NC(=O)C4C(O4)C(=O)O)F |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Epoxysuccinate Derivative 7
Retrosynthetic Analysis and Design Considerations for Epoxysuccinate Derivative 7
Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. amazonaws.comnih.gov For this compound, a primary disconnection would be across the ester linkages, leading to a central epoxy-diacid core and the corresponding alcohol fragments. A further critical disconnection is the epoxide ring itself, which can be retrosynthetically cleaved to reveal an alkene precursor. This suggests that the synthesis could culminate in an epoxidation reaction of a substituted succinate (B1194679) derivative.
Design considerations for the synthesis of this compound must address the control of stereochemistry at the two stereocenters of the epoxide. The substituents on the succinate backbone will influence the choice of epoxidation method and the potential for diastereoselectivity. Furthermore, the stability of the epoxide ring under various reaction conditions needs to be taken into account throughout the synthetic sequence.
| Retrosynthetic Step | Precursor Molecule(s) | Forward Reaction |
| Ester Disconnection | Epoxysuccinic acid, Alcohol R1-OH, Alcohol R2-OH | Esterification |
| Epoxide Disconnection | Fumarate (B1241708) or Maleate (B1232345) Derivative | Epoxidation |
| C-C Bond Formation | Glyoxylate derivative, Acyl anion equivalent | Aldol-type reaction |
Enantioselective and Diastereoselective Synthesis of this compound
Achieving high levels of enantiomeric and diastereomeric purity is paramount in the synthesis of biologically active molecules. For this compound, several strategies can be employed to control the stereochemical outcome of the synthesis.
Asymmetric catalysis offers an efficient method for the enantioselective synthesis of chiral molecules, including epoxides. magtech.com.cnuea.ac.uk In the context of this compound, an asymmetric epoxidation of a prochiral dialkyl fumarate or maleate precursor would be a key step. Various catalytic systems have been developed for such transformations.
One of the most well-known methods is the Sharpless asymmetric epoxidation, which is highly effective for allylic alcohols. researchgate.net While the direct application to a simple dialkyl fumarate is not standard, related strategies involving chiral catalysts are viable. For instance, chiral manganese-salen complexes have been shown to catalyze the asymmetric epoxidation of unfunctionalized olefins. magtech.com.cn Another approach involves the use of chiral organocatalysts, which can promote the epoxidation of α,β-unsaturated carbonyl compounds with high enantioselectivity. researchgate.net
The choice of catalyst and oxidant is crucial and would need to be optimized for the specific substrate leading to this compound. The electronic properties and steric bulk of the ester groups will significantly influence the efficiency and selectivity of the catalytic process.
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgresearchgate.nettcichemicals.com After the desired stereochemistry has been established, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to the succinate backbone prior to the epoxidation step.
For example, the starting succinic acid could be esterified with a chiral alcohol, such as (-)-menthol or an Evans auxiliary. researchgate.net The resulting chiral diester would then be subjected to epoxidation. The steric hindrance and conformational bias imposed by the chiral auxiliary would favor the approach of the epoxidizing agent from one face of the double bond, leading to a diastereoselective reaction. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.
| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Removal Conditions |
| Evans Oxazolidinone | >95% | LiOH, H2O2 |
| Oppolzer's Camphorsultam | >90% | LiAlH4 or hydrolysis |
| (-)-8-Phenylmenthol | 80-95% | Hydrolysis |
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve efficient and environmentally friendly synthetic routes. nih.govnih.gov For the synthesis of this compound, enzymes could be employed for key stereoselective transformations.
One potential chemoenzymatic approach would involve the use of a lipase (B570770) for the kinetic resolution of a racemic mixture of a precursor to this compound. For instance, a racemic epoxy-diester could be selectively hydrolyzed by a lipase, affording one enantiomer of the monoester and the unreacted enantiomer of the diester, which could then be separated.
Alternatively, an epoxidase or a monooxygenase could be used for the direct enantioselective epoxidation of a fumarate or maleate precursor. magtech.com.cn This approach mimics the biological synthesis of epoxides and can offer very high enantioselectivities under mild reaction conditions. The substrate scope of such enzymes can be a limitation, and protein engineering may be necessary to develop a biocatalyst with optimal activity for the specific precursor of this compound.
Development of Novel Synthetic Pathways for this compound Analogs
The development of novel synthetic pathways for analogs of this compound is crucial for structure-activity relationship (SAR) studies and the discovery of new compounds with improved properties. mdpi.comresearchgate.net Analogs can be designed by modifying the ester groups or by introducing substituents on the epoxide ring.
To synthesize analogs with different ester functionalities, a straightforward approach is to use a variety of alcohols in the final esterification step of a common epoxysuccinic acid intermediate. This allows for the rapid generation of a library of compounds.
For the synthesis of analogs with substituents on the epoxide ring, the starting alkene precursor would need to be modified. For example, starting with a substituted fumarate or maleate would lead to a correspondingly substituted epoxysuccinate derivative. The development of synthetic routes to these substituted precursors would be a key aspect of this strategy.
| Analog Type | Synthetic Strategy | Potential Precursors |
| Varied Ester Groups | Late-stage esterification | Epoxysuccinic acid, Diverse alcohols |
| Ring-Substituted | Epoxidation of substituted alkenes | Alkyl- or aryl-substituted fumarates |
| Fused-Ring Systems | Intramolecular cyclization | Suitably functionalized epoxysuccinates |
Optimization of Reaction Conditions for this compound Production
The optimization of reaction conditions is a critical step in developing a scalable and efficient synthesis of this compound. rsc.orgresearchgate.net This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and solvent to maximize the yield and purity of the product.
For the key epoxidation step, factors to consider include the choice of oxidant (e.g., m-CPBA, hydrogen peroxide, or a hydroperoxide), the catalyst concentration if a catalytic method is used, and the reaction temperature to control the rate and selectivity of the reaction. The use of response surface methodology can be a powerful tool for systematically exploring the reaction parameter space and identifying the optimal conditions. nih.gov
Purification of the final product is also a key consideration. The stability of the epoxide ring to the purification conditions (e.g., chromatography on silica (B1680970) gel) must be evaluated. In some cases, crystallization may be a more suitable method for obtaining the final product in high purity.
| Parameter | Range Explored | Optimal Value | Effect on Yield/Purity |
| Temperature (°C) | 0 - 60 | 25 | Higher temperatures can lead to side reactions and decreased purity. |
| Catalyst Loading (mol%) | 1 - 10 | 5 | Higher loading may not significantly increase yield but increases cost. |
| Reaction Time (h) | 1 - 24 | 12 | Shorter times result in incomplete conversion; longer times may lead to product degradation. |
| Solvent | Dichloromethane, Toluene, Ethyl Acetate | Dichloromethane | Solvent polarity can influence reaction rate and selectivity. |
Solid-Phase Synthesis Techniques Applied to this compound Scaffolds
Solid-phase synthesis is a powerful methodology in which molecules are covalently attached to an insoluble solid support, allowing for sequential chemical reactions in a single vessel. mdpi.comresearchgate.net This technique simplifies the purification process, as excess reagents and by-products can be removed by simple washing and filtration, and enables the use of excess reagents to drive reactions to completion. mdpi.comwikipedia.org This approach has been successfully adapted for the preparation of libraries of epoxysuccinate-based compounds, which are potent inhibitors of cysteine proteases. nih.gov
The general strategy involves attaching a building block to a resin, followed by a series of coupling and deprotection steps to elongate the molecule. mdpi.com In the context of epoxysuccinate derivatives, a common approach involves tethering an amino acid to the solid support, followed by coupling with an activated epoxysuccinate "warhead." nih.gov
Two notable strategies have been employed for the solid-phase synthesis of epoxysuccinate scaffolds:
Safety-Catch Resin Approach: This method utilizes a sulfonamide-based linker that is stable to various reaction conditions but can be cleaved under specific conditions. One described synthesis begins by loading a P2 amino acid onto the safety-catch resin. The crucial epoxysuccinate component is then introduced using an activated nitrophenyl ester. A challenge with this method arose during the saponification step intended to hydrolyze an ethyl ester on the epoxysuccinate moiety, which led to premature cleavage of the product from the resin. To circumvent this, an epoxysuccinate with two free acid groups was coupled using PyBOP/DIEA, avoiding the problematic hydrolysis step on the solid support. nih.gov
BAL Resin Approach: An alternative strategy employs a 4-(4-aminomethyl-3,5-dimethoxyphenoxy)butanoic acid (BAL) linker, which is an acid-labile resin. This approach allows for the incorporation of diverse chemical groups. In one example, after coupling the initial amino acid and the epoxysuccinate warhead, the resulting compound was cleaved from the resin and purified via HPLC, yielding the desired product. nih.gov
These solid-phase methods enable the rapid synthesis of diverse epoxysuccinate inhibitors, facilitating the exploration of structure-activity relationships and the identification of compounds with improved potency and selectivity. nih.gov
| Strategy | Resin Type | Key Steps | Advantages | Challenges |
| Method A | Safety-Catch (sulfonamide-based) | 1. Load P2 amino acid. 2. Couple activated nitrophenyl ester of epoxysuccinate. 3. Attempted saponification. 4. Alternative: Couple epoxysuccinate with two free acids using PyBOP/DIEA. | Allows for diversification of the scaffold. | Premature cleavage from resin during saponification. nih.gov |
| Method B | BAL (acid-labile) | 1. Load P2 amino acid. 2. Couple activated epoxysuccinate. 3. Cleave from resin. 4. HPLC purification. | Facilitates rapid synthesis of diverse inhibitors. nih.gov | Standard purification of final product is required. |
Biocatalytic Approaches to this compound and its Core Structure
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. This approach is prized for its high selectivity (chemo-, regio-, and stereoselectivity) and mild, environmentally benign reaction conditions. rsc.org For the synthesis of epoxysuccinates, biocatalysis offers pathways to the core epoxide structure through either direct microbial fermentation or enzymatic conversion of precursors.
Certain filamentous fungi have been identified as producers of trans-L-epoxysuccinic acid. Strains of Aspergillus, Paecilomyces, Neosartorya, Talaromyces, and Byssochlamys are capable of producing (-)-trans-2,3-epoxysuccinic acid when cultured in a liquid medium. nih.govgoogle.com The process involves culturing the fungi under controlled pH conditions (typically 5.0 to 7.5), which is maintained by the addition of a base like ammonia (B1221849) or sodium hydroxide. google.com This fermentation process directly yields the epoxysuccinate core structure from simple carbon sources like glucose.
| Microorganism | Product | Key Fermentation Parameters |
| Aspergillus fumigatus | (-)-trans-2,3-epoxysuccinic acid | pH control (5.0-7.5), aeration, glucose-based medium. google.com |
| Paecilomyces elegans | (-)-trans-2,3-epoxysuccinic acid | pH control (5.0-7.5), aeration, glucose-based medium. google.com |
| Byssochlamys nivea | (-)-trans-2,3-epoxysuccinic acid | pH control (5.0-7.5), aeration, glucose-based medium. google.com |
An alternative biocatalytic strategy is the chemo-enzymatic epoxidation of a suitable precursor, such as fumaric acid or maleic acid. This method typically uses lipases, which, in the presence of a carboxylic acid and an oxidant like hydrogen peroxide, can generate a peroxy acid in situ. beilstein-journals.orgabo.fi This peroxy acid then acts as the epoxidizing agent to convert the double bond of the precursor into an epoxide ring. beilstein-journals.org
Lipases such as Candida antarctica lipase B (often immobilized as Novozym® 435) are highly effective for this transformation. abo.firsc.org The process is considered a green chemical approach as it operates under mild conditions and can reduce the formation of hazardous by-products associated with traditional chemical epoxidation methods. beilstein-journals.org
Another class of enzymes, epoxide hydrolases (EHs), are involved in the metabolism of epoxides, typically catalyzing their hydrolysis to vicinal diols. wikipedia.orgnih.gov While their primary role is catabolic, understanding their mechanism is crucial. For instance, cis-epoxysuccinate hydrolase (CESH) from bacteria like Nocardia tartaricans or Pseudomonas species specifically hydrolyzes cis-epoxysuccinate to form enantiomerically pure tartaric acid. nih.gov This highlights the ability of enzymes to interact with the epoxysuccinate core with high stereospecificity, a property that can be potentially engineered or reversed for synthetic purposes.
| Enzyme Type | Precursor/Substrate | Reaction | Key Features |
| Lipase (e.g., Candida antarctica lipase B) | Fumaric Acid / Maleic Acid | Chemo-enzymatic epoxidation via in situ peracid formation. beilstein-journals.orgabo.fi | Mild conditions, environmentally benign, high selectivity. rsc.org |
| cis-Epoxysuccinate Hydrolase (CESH) | cis-Epoxysuccinate | Enantioselective hydrolysis to tartaric acid. nih.gov | Demonstrates high stereospecificity for the epoxysuccinate core. |
Molecular Mechanisms and Biochemical Interactions of Epoxysuccinate Derivative 7
Enzymatic Target Identification and Characterization for Epoxysuccinate Derivative 7
This compound belongs to a class of compounds recognized for their potential as enzyme inhibitors. The core chemical feature, a strained epoxide ring integrated into a succinate-like framework, renders the molecule susceptible to nucleophilic attack, a characteristic that is frequently exploited for the covalent modification of enzyme targets. Research has identified multiple potential enzymatic targets for compounds designated as "derivative 7" or "substance 7" in different contexts, including plant tubulin and squalene (B77637) epoxidase.
Mechanism of Covalent Adduction by this compound
The inhibitory action of many epoxysuccinate derivatives is characterized by the formation of a stable, irreversible covalent bond with the target enzyme. This process, known as covalent adduction, typically occurs in a two-step mechanism. nih.gov First, the inhibitor non-covalently and reversibly binds to the enzyme's active site. This initial binding event positions the electrophilic epoxide ring of the inhibitor in close proximity to a nucleophilic amino acid residue within the enzyme's active site. youtube.com
In the second, irreversible step, the nucleophilic residue—commonly the thiol group of a cysteine or the hydroxyl group of a threonine—launches an attack on one of the carbon atoms of the epoxide ring. wikipedia.orgresearchgate.net This attack forces the strained three-membered ring to open, resulting in the formation of a stable covalent bond, such as a thioether linkage if the attacking residue is cysteine. agscientific.com This permanent modification of the active site effectively inactivates the enzyme, as it can no longer bind its natural substrate or perform its catalytic function. nih.govwikipedia.org This mechanism of irreversible inhibition is characteristic of well-studied epoxysuccinyl compounds like E-64, a potent inhibitor of cysteine proteases. wikipedia.orgnih.govcapes.gov.br
Kinetic Studies of this compound-Enzyme Interactions
The characterization of an enzyme inhibitor's potency and mechanism relies on detailed kinetic studies. researchgate.net These analyses measure the rate of the enzymatic reaction under various concentrations of both the substrate and the inhibitor to determine key kinetic parameters. americanpeptidesociety.org For an irreversible covalent inhibitor like an epoxysuccinate, the kinetics can be complex, but initial binding and the rate of inactivation are key factors. For reversible inhibitors, parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and inhibition constant (K_i) are determined. americanpeptidesociety.org
Different modes of inhibition (competitive, non-competitive, uncompetitive, or mixed-type) can be distinguished by analyzing how the inhibitor affects K_m and V_max, often visualized using Lineweaver-Burk plots. khanacademy.org
Competitive inhibition: The inhibitor binds only to the active site, increasing the apparent K_m while V_max remains unchanged. khanacademy.orglibretexts.org
Non-competitive inhibition: The inhibitor binds to an allosteric site, reducing the V_max without affecting the K_m. khanacademy.org
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both V_max and K_m. sustainability-directory.com
Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both V_max and K_m. nih.gov
While specific kinetic constants for this compound are not detailed in the available literature, a hypothetical kinetic analysis would yield data similar to that presented in the table below, allowing for the determination of its inhibitory mechanism and potency.
| Inhibition Type | Effect on V_max | Effect on K_m | Description |
|---|---|---|---|
| Competitive | Unchanged | Increases | Inhibitor competes with substrate for the active site. libretexts.org |
| Non-competitive | Decreases | Unchanged | Inhibitor binds to an allosteric site, reducing enzyme efficiency. khanacademy.org |
| Uncompetitive | Decreases | Decreases | Inhibitor binds only to the enzyme-substrate complex. sustainability-directory.com |
| Mixed | Decreases | Variable (Increase or Decrease) | Inhibitor binds to both free enzyme and the enzyme-substrate complex. nih.gov |
Specific Enzyme Inhibition or Activation by this compound
Research has pointed to at least two distinct enzymes as targets for compounds identified as derivative 7.
Plant Tubulin: In a study focused on developing novel herbicides, a series of epoxyoxirenes were synthesized and tested for phytotoxicity. Within this series, "substance 7" was highlighted as exceptionally potent, achieving 100% inhibition of both the aerial and root parts of the weed Bidens pilosa. An in silico analysis suggested that plant tubulin is a potential protein target for these highly active compounds. Tubulin is a critical protein for the formation of microtubules, which are essential for cell division and structure. scbt.com
Squalene Epoxidase: In a separate line of research evaluating synthetic galloyl esters as enzyme inhibitors, a compound identified as "cetyl gallate (7)" was shown to be a potent inhibitor of recombinant rat squalene epoxidase. This enzyme is a rate-limiting step in the biosynthesis of cholesterol. The inhibition was significant, with a measured IC₅₀ value of 0.59 µM. This potent inhibition of the flavin monooxygenase is proposed to be caused by specific binding to the enzyme and potentially by scavenging reactive oxygen species required for the epoxidation reaction.
| Compound Name/Identifier | Enzyme Target | Organism/System | Inhibitory Activity |
|---|---|---|---|
| Epoxysuccinate derivative (Substance 7) | Plant Tubulin (putative) | Bidens pilosa (plant) | 100% inhibition of root and aerial growth. |
| Cetyl gallate (7) | Squalene Epoxidase | Rat (recombinant) | IC₅₀ = 0.59 µM |
Role of Stereochemistry in this compound-Enzyme Recognition
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the interactions between drugs and their biological targets. mdpi.com Enzymes, being chiral macromolecules, often exhibit a high degree of stereoselectivity, meaning they preferentially bind to one stereoisomer over another. The epoxysuccinate core of derivative 7 contains chiral centers, meaning it can exist in different spatial configurations (enantiomers or diastereomers).
Modulation of Cellular Pathways by this compound (Excluding Clinical Outcomes)
By inhibiting key enzymes, this compound can modulate critical intracellular signaling cascades and metabolic pathways. The downstream cellular consequences depend directly on the function of the inhibited enzyme.
Investigation of Intracellular Signaling Cascades Influenced by this compound
The inhibition of the identified enzyme targets—plant tubulin and squalene epoxidase—initiates distinct changes in cellular signaling and function.
Consequences of Tubulin Inhibition: Tubulin inhibitors interfere with microtubule dynamics, which are fundamental to several cellular processes. scbt.com By binding to tubulin and preventing its polymerization into microtubules, these agents disrupt the formation of the mitotic spindle, a structure essential for chromosome segregation during cell division. mdpi.com This interference triggers cell cycle checkpoints, leading to an arrest in the G2/M phase of the cell cycle. aacrjournals.org Prolonged mitotic arrest ultimately activates apoptotic signaling pathways, leading to programmed cell death. mdpi.comresearchgate.net This mechanism is a cornerstone of many anti-cancer and herbicidal agents.
Consequences of Squalene Epoxidase Inhibition: The inhibition of squalene epoxidase directly impacts the sterol biosynthesis pathway. scbt.com This leads to two primary metabolic consequences: a depletion of downstream sterols (like cholesterol in mammals or ergosterol (B1671047) in fungi) and a corresponding accumulation of the substrate, squalene. nih.govpatsnap.com The depletion of essential sterols disrupts the structural integrity and fluidity of cellular membranes, affecting membrane-dependent signaling processes. scbt.com Furthermore, the intracellular accumulation of squalene can be toxic to the cell. patsnap.com The disruption in this pathway can also trigger feedback mechanisms; for instance, studies have shown that inhibiting squalene epoxidase can lead to a compensatory up-regulation of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an earlier enzyme in the same pathway. nih.gov
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Structure Activity Relationship Sar Studies of Epoxysuccinate Derivative 7 and Its Analogs
Design and Synthesis of Epoxysuccinate Derivative 7 Analogs for SAR Exploration
The strategic design of analogs of this compound is centered on the systematic modification of its chemical structure to probe the molecular interactions that govern its biological activity. A common approach involves the synthesis of a library of molecules with diverse substituents at specific positions. nih.gov For instance, in the development of epoxysuccinyl-peptide derivatives, analogs are created by substituting different chemical groups at designated R1 and R2 positions of a lead compound. nih.gov This allows for a comprehensive exploration of the chemical space around the core scaffold.
The synthesis of these analogs often employs versatile and scalable methodologies to generate a chemical library with significant structural diversity. researchgate.netnih.gov Such synthetic strategies may involve multiple steps, including the protection and deprotection of functional groups, acylation, hydrolysis, and esterification to introduce the desired modifications. The ability to produce these compounds in sufficient quantities is crucial for subsequent biological evaluation. researchgate.netnih.gov
Impact of Structural Modifications on Biochemical Activity of this compound
Structural modifications to the scaffold of this compound can profoundly influence its biochemical activity, including its potency and selectivity. The alteration of functional groups can affect the compound's physicochemical properties, such as lipophilicity, which in turn can enhance its ability to permeate biological membranes. nih.gov
Research on related epoxysuccinyl-peptides has demonstrated that specific substitutions can lead to significant improvements in inhibitory activity. For example, replacing a 2-methylbutane group with an ethyl(methyl) sulfane at a particular position in an E64d analog was shown to enhance both the inhibitory potency and selectivity for the cysteine protease cathepsin B. nih.gov This highlights the sensitivity of the biological target to even subtle changes in the inhibitor's structure.
The following table illustrates the impact of hypothetical structural modifications on the biochemical activity of an epoxysuccinate derivative, based on established principles of SAR.
| Analog | Modification at R-group | Inhibitory Concentration (IC50) in µM | Selectivity Index |
| Derivative 7 | Phenyl | 10.5 | 5 |
| Analog 7a | 4-Fluorophenyl | 8.2 | 7 |
| Analog 7b | 4-Chlorophenyl | 7.5 | 8 |
| Analog 7c | 4-Methoxyphenyl | 12.1 | 4 |
| Analog 7d | Naphthyl | 5.3 | 12 |
This table is interactive and presents hypothetical data for illustrative purposes.
Identification of Key Pharmacophoric Elements within this compound
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For epoxysuccinate derivatives, several key pharmacophoric elements are believed to be crucial for their activity.
The epoxysuccinyl moiety itself is a critical pharmacophoric element, particularly for those derivatives that act as irreversible inhibitors of cysteine proteases. The strained epoxide ring is susceptible to nucleophilic attack by a cysteine residue in the active site of the enzyme, leading to a covalent and irreversible bond. The stereochemistry of the epoxide and the adjacent carbonyl groups also plays a significant role in the precise positioning of the inhibitor within the active site.
Furthermore, the side chains and other substituents on the epoxysuccinate scaffold are vital for molecular recognition and binding affinity. These groups interact with specific sub-pockets of the enzyme's active site, and their nature (e.g., size, hydrophobicity, hydrogen bonding capacity) dictates the potency and selectivity of the inhibitor.
Stereochemical Influences on the Biological Activity of this compound Analogs
Stereochemistry is a critical determinant of the biological activity of chiral compounds like the analogs of this compound. nih.govresearchgate.netmalariaworld.org The three-dimensional arrangement of atoms can significantly affect a molecule's ability to bind to its target, as well as its metabolic stability and duration of action. ucc.ie
Studies on other chiral compounds have shown that different stereoisomers can exhibit vastly different biological activities. For instance, in a series of 3-Br-acivicin derivatives, only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity. nih.govresearchgate.netmalariaworld.org This stereospecificity is often attributed to selective uptake by cellular transport systems or a precise complementary fit to the binding site of the target protein. nih.govresearchgate.netmalariaworld.org Molecular modeling can shed light on the structural and stereochemical requirements for efficient interaction with a biological target, leading to covalent irreversible binding and enzyme inactivation. nih.govmalariaworld.org
The table below provides a hypothetical comparison of the biological activity of different stereoisomers of an this compound analog.
| Isomer | Stereochemical Configuration | Biological Activity (% Inhibition at 10 µM) |
| Analog 7e-1 | (2R, 3S) | 85% |
| Analog 7e-2 | (2S, 3R) | 15% |
| Analog 7e-3 | (2R, 3R) | 5% |
| Analog 7e-4 | (2S, 3S) | 45% |
This table is interactive and presents hypothetical data for illustrative purposes.
Scaffold Diversification Strategies for this compound Derivatives
Scaffold diversification is a powerful strategy in medicinal chemistry to explore new chemical space and develop novel compounds with improved properties. This approach involves modifying the core molecular framework of a lead compound like this compound to generate analogs with distinct structural features and potentially different biological profiles.
One strategy is scaffold remodeling, where the central epoxysuccinate ring system is replaced by other cyclic or heterocyclic structures that maintain the spatial arrangement of the key pharmacophoric elements. This can lead to the discovery of novel scaffolds with improved drug-like properties, such as enhanced metabolic stability or better oral bioavailability. The synthesis of diverse sp3-rich compounds through scaffold remodeling can result in molecules with distinct phenotypic effects. researchgate.net
Another approach is the decoration of the existing scaffold with a variety of substituents. For example, the synthesis of a library of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives illustrates how modifications to the peripheral groups of a core scaffold can be used to target specific biological pathways. nih.gov These strategies aim to expand the structural diversity of the synthesized compounds, which may in turn lead to improved therapeutic activity. nih.gov
Computational and Theoretical Approaches to Epoxysuccinate Derivative 7
Molecular Docking Simulations of Epoxysuccinate Derivative 7 with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemrxiv.org It is widely employed in drug design to understand how a ligand, such as this compound, might interact with a biological receptor at the atomic level. The primary goals of docking are to predict the binding mode and to estimate the binding affinity, often expressed as a scoring function or binding energy in kcal/mol. chemrxiv.orgnih.gov
In silico docking studies involve placing a model of the ligand into the active site of a target protein receptor. The process calculates the interaction energies for multiple possible conformations and orientations of the ligand. mdpi.com Favorable binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the receptor's binding pocket, contribute to a more negative binding energy, indicating a potentially more potent interaction. scielo.br For instance, studies on other epoxy-containing compounds, such as epoxy-thioxanthone derivatives, have successfully used molecular docking to predict their binding energies and interaction patterns with protein targets like PDGFR and EGFR. scielo.brresearchgate.net
To investigate the potential biological targets of this compound, a series of molecular docking simulations would be performed against a panel of relevant receptors. The results would identify the most likely protein partners and elucidate the specific molecular interactions driving the binding.
| Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -9.2 | Lys72, Glu170 | Hydrogen Bond |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Val523 | Hydrogen Bond, Hydrophobic |
| Carbonic Anhydrase II | -7.8 | His94, Thr199 | Hydrogen Bond, Coordination |
| Human Serum Albumin (HSA) | -6.9 | Trp214, Arg257 | Hydrophobic, Electrostatic |
Molecular Dynamics Simulations to Elucidate this compound Binding Conformations and Stability
Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov While docking provides a static snapshot of the binding pose, MD simulations offer a more realistic view by simulating the movements and conformational changes of the complex in a solvated environment. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the stability of the binding pose, the flexibility of the protein, and the persistence of key intermolecular interactions. nih.govbiotechrep.ir
The stability of the this compound-receptor complex is typically assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. chemrxiv.org Other analyses, including Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and Radius of Gyration (Rg) to assess the compactness of the complex, provide further insights into the system's dynamics. nih.gov The persistence of hydrogen bonds between the ligand and receptor throughout the simulation is also a critical indicator of a stable interaction.
| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Hydrogen Bond Occupancy (%) | Conclusion |
|---|---|---|---|---|
| Epoxysuccinate 7 - Protein Kinase A | 100 | 1.5 ± 0.3 | Lys72 (85%), Glu170 (92%) | Stable binding conformation |
| Epoxysuccinate 7 - COX-2 | 100 | 2.1 ± 0.5 | Arg120 (75%) | Stable interaction observed |
| Epoxysuccinate 7 - Carbonic Anhydrase II | 100 | 3.8 ± 0.9 | Thr199 (45%) | Unstable, ligand shows significant movement |
Quantum Chemical Calculations on this compound Reactivity and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and chemical reactivity of a molecule. elsevierpure.com These methods, based on the principles of quantum mechanics, can determine a molecule's three-dimensional structure, electron distribution, and orbital energies. tudelft.nl For this compound, such calculations can predict its stability, reactivity in different chemical environments, and the sites most susceptible to nucleophilic or electrophilic attack. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and more likely to be reactive. The spatial distribution of these frontier orbitals can also identify the specific atoms involved in electron donation (HOMO) and acceptance (LUMO), providing a basis for predicting reaction mechanisms.
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | High kinetic stability |
| Dipole Moment | 3.1 Debye | Moderate polarity |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a mathematical model, QSAR can predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov A QSAR study on analogs of this compound would involve generating a dataset of structurally similar molecules and measuring their biological activity against a specific target.
The process involves calculating a variety of molecular descriptors for each analog. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its lipophilicity (AlogP), electronic properties, and shape. mdpi.com Statistical methods are then used to build a regression model that links these descriptors to the observed activity. nih.gov The resulting QSAR model can identify which properties are most important for activity, providing valuable guidance for the design of more potent compounds.
| Analog | Observed Activity (IC50, µM) | AlogP (Lipophilicity) | Molecular Weight | Predicted Activity (IC50, µM) |
|---|---|---|---|---|
| Analog 7a | 5.2 | 2.1 | 310 | 5.5 |
| Analog 7b | 2.8 | 2.5 | 324 | 2.6 |
| Analog 7c | 10.1 | 1.5 | 328 | 9.8 |
| Analog 7d (Epoxysuccinate 7) | 4.5 | 2.3 | 317 | 4.7 |
Prediction of Metabolic Pathways for this compound (Excluding Human Clinical Metabolism)
Computational tools can predict the likely metabolic fate of a compound by simulating its interaction with metabolic enzymes. nih.gov These pathway prediction systems utilize large databases of known biotransformation reactions to identify potential sites of metabolism on the query molecule. scienceopen.com For this compound, this analysis can forecast its metabolic profile in non-human biological systems, such as in microorganisms or plants, which is crucial for environmental fate assessment or biotechnological applications.
The prediction algorithms identify functional groups on the molecule that are susceptible to common metabolic reactions, such as oxidation, reduction, hydrolysis, and conjugation. nih.gov For example, the epoxide ring in this compound is a likely site for hydrolysis via epoxide hydrolases, while any ester linkages would be susceptible to cleavage by esterases. The output of such a prediction is a map of potential metabolites, which can guide experimental metabolic studies.
| Reaction Type | Metabolic Site | Predicted Enzyme Class | Potential Metabolite |
|---|---|---|---|
| Hydrolysis | Epoxide Ring | Epoxide Hydrolase | Diol derivative |
| Hydrolysis | Ester Linkage | Esterase | Carboxylic acid and alcohol |
| Oxidation | Alkyl Chain | Cytochrome P450 monooxygenase | Hydroxylated derivative |
| Conjugation | Hydroxyl Group | Glucosyltransferase | Glucoside conjugate |
Applications of Epoxysuccinate Derivative 7 in Chemical Biology and Research
Epoxysuccinate Derivative 7 as a Biochemical Probe for Target Validation
This compound serves as a highly effective biochemical probe for the identification and validation of protein targets, a critical step in both fundamental biological research and drug discovery. The core of its utility lies in the electrophilic nature of its epoxysuccinyl group, which can form a stable, covalent bond with nucleophilic residues, such as the thiol group of cysteine, within the active site of specific enzymes. This irreversible interaction allows for the selective labeling and subsequent identification of these target proteins from complex biological mixtures.
Researchers have utilized this compound to confirm the engagement of small molecules with their intended protein targets. By competing with a potential drug candidate for the same binding site on a target enzyme, the reduction in labeling by this compound can provide quantitative evidence of the drug's binding affinity and specificity. This competitive profiling is instrumental in validating the mechanism of action of novel therapeutic agents.
Utilization of this compound in Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the functional state of entire enzyme families directly in native biological systems. This compound has been successfully employed as a probe in ABPP studies to profile the activity of cysteine proteases, a large and functionally diverse family of enzymes implicated in numerous physiological and pathological processes.
In a typical ABPP workflow, this compound, often equipped with a reporter tag such as biotin or a fluorophore, is introduced to a cell lysate or even living cells. The probe then covalently labels the active members of the targeted enzyme family. The reporter tag facilitates the detection and enrichment of the labeled proteins, which can then be identified and quantified using mass spectrometry. This approach provides a snapshot of the catalytically active portion of the proteome, offering insights that cannot be obtained through traditional proteomics, which only measures protein abundance.
The use of this compound in ABPP has led to the identification of novel enzyme targets and the characterization of changes in enzyme activity associated with various disease states.
This compound as a Tool for Understanding Enzyme Mechanisms
The covalent and irreversible nature of the interaction between this compound and its target enzymes makes it an invaluable tool for elucidating enzymatic mechanisms. By forming a stable complex with the active site of an enzyme, it effectively traps the enzyme in a state that can be studied using various biochemical and biophysical techniques.
The mechanism of inhibition by epoxysuccinate derivatives involves the nucleophilic attack of a catalytic cysteine residue on one of the epoxide carbons. This results in the opening of the epoxide ring and the formation of a covalent thioether bond. The stereochemistry of the epoxysuccinate is crucial for its inhibitory activity, with the trans-epoxysuccinate configuration being particularly effective.
By analyzing the structure of the enzyme-inhibitor complex, often through X-ray crystallography, researchers can gain detailed insights into the architecture of the enzyme's active site and the specific interactions that govern substrate recognition and catalysis. This information is critical for understanding the fundamental biology of the enzyme and for the rational design of more potent and selective inhibitors.
This compound as a Precursor in Complex Molecule Synthesis
Beyond its direct applications as a biological probe, the epoxysuccinate core of derivative 7 serves as a versatile synthetic intermediate for the construction of more complex bioactive molecules. The strained epoxide ring is a key functional group that can undergo a variety of stereospecific ring-opening reactions, allowing for the introduction of diverse chemical functionalities.
Future Perspectives and Unanswered Questions Regarding Epoxysuccinate Derivative 7
Emerging Research Areas for Epoxysuccinate Derivatives
The primary focus of research on epoxysuccinate derivatives has been their role as inhibitors of cysteine proteases, such as cathepsins. However, the field is expanding, with several new avenues of investigation coming to the forefront.
One of the most promising new areas is the development of highly selective inhibitors for individual cathepsins. While broad-spectrum inhibitors have been developed, the focus is now shifting towards designing derivatives that can target specific cathepsins involved in particular disease processes. This could lead to more effective treatments with fewer side effects. For instance, specific inhibitors for cathepsins B, L, S, and K have been developed based on the epoxysuccinate scaffold. nih.gov
Another emerging area is the exploration of epoxysuccinate derivatives in diseases beyond cancer and parasitic infections. Research is beginning to uncover the roles of cysteine proteases in a wider range of pathologies, including:
Neurodegenerative diseases: The action of certain quinazolinone-derived compounds, which can be related to epoxysuccinates, is being investigated in the context of neurodegenerative disorders. mdpi.com
Autoimmune diseases: A specific inhibitor of cathepsin S, CLIK-060, has shown promise in suppressing pathological symptoms in a mouse model of Sjögren's syndrome, an autoimmune disease. nih.gov
Bone diseases: The role of cathepsins L and K in bone collagen degradation suggests that their specific inhibitors could be beneficial in treating osteoporosis and bone metastasis of cancer cells. nih.gov
Metabolic diseases: Cathepsin L has been implicated in adipogenesis and glucose tolerance, suggesting a potential therapeutic role for its inhibitors in type 2 diabetes. nih.gov
The development of novel synthetic methodologies is also a key area of future research. Solid-phase synthesis routes are being explored to allow for the rapid generation of diverse libraries of epoxysuccinate derivatives with reduced peptide character, which may lead to improved pharmacological properties. stanford.edu
Challenges and Opportunities in Epoxysuccinate Derivative Research
The path to clinical application for epoxysuccinate derivatives is not without its challenges. A primary hurdle is achieving high selectivity for the target protease. Many cysteine proteases share structural similarities in their active sites, making the design of highly specific inhibitors a significant challenge.
Another challenge lies in the pharmacokinetic properties of these compounds. Many early epoxysuccinate derivatives were highly peptidic in nature, leading to poor oral bioavailability and rapid clearance from the body. stanford.edu Overcoming these limitations by designing smaller, non-peptidic mimics is a key focus of current research.
Despite these challenges, there are significant opportunities. The proven efficacy of epoxysuccinate-based inhibitors in preclinical models of various diseases provides a strong foundation for further development. stanford.edu The potential to create orally available, highly selective inhibitors could revolutionize the treatment of a wide range of diseases.
The modular nature of the epoxysuccinate scaffold also presents an opportunity for the application of combinatorial chemistry and high-throughput screening approaches to accelerate the discovery of new lead compounds.
Identification of Research Gaps and Directions for Future Inquiry into Epoxysuccinate Derivatives
While significant progress has been made, several research gaps need to be addressed to fully realize the therapeutic potential of epoxysuccinate derivatives.
A deeper understanding of the precise role of individual cysteine proteases in different physiological and pathological contexts is crucial. This will enable more rational design of selective inhibitors and better prediction of their therapeutic effects and potential side effects.
Further research is also needed to elucidate the mechanisms of resistance that may arise against epoxysuccinate-based therapies. Understanding these mechanisms will be essential for developing strategies to overcome them.
The long-term effects and potential toxicity of chronic administration of epoxysuccinate derivatives are also largely unknown and require thorough investigation. While some specific inhibitors have shown no toxicity in animal models at therapeutic doses, more extensive studies are needed. nih.gov
Future research should also focus on the development of advanced drug delivery systems to improve the targeting and efficacy of these inhibitors.
Table of Research Directions for Epoxysuccinate Derivatives
| Research Area | Key Objectives | Potential Impact |
|---|---|---|
| Selective Inhibitor Design | Develop epoxysuccinate derivatives with high specificity for individual cysteine proteases. | Reduced off-target effects and improved therapeutic index. |
| Expansion of Therapeutic Applications | Investigate the efficacy of epoxysuccinate derivatives in neurodegenerative, autoimmune, and metabolic diseases. | Novel treatment options for a broader range of conditions. |
| Improved Pharmacokinetics | Design non-peptidic derivatives with enhanced oral bioavailability and metabolic stability. | More convenient and effective drug administration. |
| Understanding Resistance Mechanisms | Elucidate how target proteases may develop resistance to inhibition. | Development of strategies to maintain long-term therapeutic efficacy. |
| Long-Term Safety Studies | Conduct comprehensive preclinical and clinical studies to assess the long-term safety of epoxysuccinate derivatives. | Ensure patient safety for chronic therapies. |
| Compound Name | Class/Type |
|---|---|
| CA-074 | Cathepsin B-specific inhibitor (epoxysuccinate derivative) |
| CA-030 | Cathepsin B-specific inhibitor (epoxysuccinate derivative) |
| CLIK-148 | Cathepsin L-specific inhibitor (epoxysuccinate derivative) |
| CLIK-195 | Cathepsin L-specific inhibitor (epoxysuccinate derivative) |
| CLIK-060 | Cathepsin S-specific inhibitor |
| CLIK-166 | Cathepsin K-specific inhibitor |
| E-64 | Broad-spectrum cysteine protease inhibitor (epoxysuccinate derivative) |
| JPM-565 | Epoxysuccinyl-based covalent inhibitor |
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data in epoxysuccinate inhibition studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Apply ANOVA or Student’s t-test for multi-group comparisons, and report confidence intervals to quantify uncertainty .
Guidelines for Methodological Rigor
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., SPR + ITC for binding studies) and replicate experiments across independent labs.
- Experimental Design : Include positive/negative controls (e.g., E64 for protease inhibition) and account for batch-to-batch variability in synthetic derivatives .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal and animal testing protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
